molecular formula C10H8O B195823 1-Naphthol CAS No. 90-15-3

1-Naphthol

Cat. No. B195823
CAS RN: 90-15-3
M. Wt: 144.17 g/mol
InChI Key: KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Description

1-Naphthol, also known as α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid that differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol .


Synthesis Analysis

1-Naphthol is prepared by two main routes . In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis . Alternatively, naphthalene is hydrogenated to tetralin, which is oxidized to 1-tetralone, which undergoes dehydrogenation .


Molecular Structure Analysis

The type and position of a substituent influence the reactivity and properties of 1-naphthols . Some molecules could exhibit intramolecular O–H–O interactions . The molecules with substituents in positions 4 and 8 are the least reactive .


Chemical Reactions Analysis

1-Naphthol exhibits phenolic properties due to the hydroxyl group, making it reactive in various chemical reactions, including coupling and electrophilic aromatic substitution . It also biodegrades via formation of 1-naphthol-3,4-oxide, which converts to 1,4-naphthoquinone .


Physical And Chemical Properties Analysis

1-Naphthol is a colorless or white solid with a density of 1.10 g/cm³ . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .

Scientific Research Applications

  • Synthesis of Amidoalkyl-Naphthols : Amidoalkyl-2-naphthol, a derivative of 1-Naphthol, is significant in medicinal chemistry due to its biological, pharmacological, and industrial applications. Efficient synthesis methodologies using various catalysts have been explored, focusing on green synthesis and atom economy (Singh et al., 2020).

  • Characterization of Carbon Nanofibers : 1-Naphthol has been used as a fluorescent probe to study the dispersibility of carbon nanofibers (CNFs) in silicon alkoxide sol-gel matrices. It assists in understanding the interaction between 1-Naphthol and oxidized groups on CNFs, indicating high dispersibility (Kubota et al., 2005).

  • Study of Bile Salt Interaction with Bilayer Membranes : As a sensitive fluorescent molecular probe, 1-naphthol has been used to investigate the interaction of bile salts with dipalmitoylphosphatidylcholine, a lung surfactant, in solid gel and liquid crystalline phases. This study provides insights into the wetting of bilayer membranes by bile salts (Mohapatra & Mishra, 2010).

  • Development of ELISA for 1-Naphthol Detection : A novel competitive indirect enzyme-linked immunosorbent assay (ciELISA) was developed for detecting 1-naphthol in urine samples. This assay helps monitor exposure to pesticides and pollutants (Chen et al., 2020).

  • Photoacidity Studies of 1-Naphthol Derivatives : Research on the excited-state proton-transfer reaction of 1-naphthol-3,6-disulfonate and 5-substituted 1-naphthol derivatives contributes to understanding the photoacidity phenomenon in 1-naphthol and its derivatives (Prémont-Schwarz et al., 2013).

  • Photocatalytic Degradation of 1-Naphthol : N,S-doped TiO2 thin film immobilized on silica sulfuric acid was investigated for the photocatalytic degradation of 1-naphthol in water under visible light, demonstrating an effective technique for wastewater treatment (Mahmoodi et al., 2022).

Safety And Hazards

1-Naphthol is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

1-Naphthols have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

naphthalen-1-ol
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InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
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InChI Key

KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
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Molecular Formula

C10H8O
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Related CAS

26716-77-8, 19402-71-2 (potassium salt)
Record name 1-Naphthol homopolymer
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DSSTOX Substance ID

DTXSID6021793
Record name 1-Naphthol
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Molecular Weight

144.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid
Record name 1-Naphthalenol
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Boiling Point

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 1-NAPHTHOL
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Flash Point

153 °C (open cup)
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Solubility

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp)
Record name 1-NAPHTHOL
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Density

1.0954 at 98.7 °C/4 °C
Record name 1-NAPHTHOL
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Vapor Pressure

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/
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Mechanism of Action

The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
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Product Name

1-Naphthol

Color/Form

Yellow monoclinic needles from water, Colorless prisms (from toluene)

CAS RN

90-15-3, 1321-67-1
Record name 1-Naphthol
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Melting Point

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

By reference to manufacturing example 1 according to an embodiment described in Japanese Patent Laid-Open Publication No. Hei 11-272014, a naphthol pigment (a pigment red 238) is prepared. More specifically, 50 parts by mass (0.21 parts by mol) of 3-Amino-4-Methoxybenzanilide is dispersed into 1000 parts of mass of water, into which ice is added to set a temperature to 0° C. to 5° C. The resultant solution is agitated for 20 minutes after the addition of 60 parts by mass (0.58 parts by mol) of 35% HCl water solution, and then agitated for 60 minutes after the addition of 50 parts by mass (0.22 parts by mol) of 30% nitrite soda water solution. Subsequently, 2 parts by mass (0.02 parts by mol) of sulfamic acid are added to the solution to remove nitrite, and 50 parts by mass (0.37 parts by mol) of acetic acid soda and 75 parts by mass (1.12 parts by mol) of 90% acetic acid are further added to the solution, to thereby obtain a diazonium salt solution. Separately from this preparation, 68 parts by mass (0.21 parts by mol) of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxylic amide is dissolved in 1000 parts by mass of water in conjunction with 25 parts by mass (0.63 parts by mol) of caustic soda at a temperature of 80° C. or lower, to which 3 parts by mass (corresponding to 2.49 weight percent relative to the pigment) of minerite 100 is further added to obtain a coupler solution. The coupler solution is added to the above-described diazonium salt solution at a temperature of 10° C. or lower in order to induce a coupling reaction, and then treated by heat at 90° C. Subsequently, the resultant solution is filtered and rinsed, and then dried at a temperature of 100° C. Further, the resultant product having been dried is pulverized. As a result, 117 parts by mass (0.20 parts by mol) of a naphthol pigment is obtained. The obtained naphthol pigment has a volume average particle size D50 of 70 nm. This pigment is hereinafter referred to as “naphthol pigment A.”
Quantity
0 (± 1) mol
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reactant
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Name
diazonium salt
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Synthesis routes and methods II

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.2 g
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reactant
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reactant
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Yield
34%

Synthesis routes and methods III

Procedure details

At 170° C. and 100 mm Hg, 14 g of alpha-naphthol and 18 g of dimethyl urethane were reacted in the presence of 1.5 g of titanium tetra-isopropylate. In 5 hours a 32% convertion of naphthol was obtained, with total selectivity to methyl naphthyl urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

At 150° C. and 100 mm Hg, 14 g of beta-naphthol and 9 g of dimethyl urethane were reacted in the presence of 0.7 g ZnCl2. A conversion of 2% of naphthol to methyl naphthyl urethane was obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A 0.5 mg/ml solution of a first compound (p-phenylenediamine, “A”) and a 0.5 mg/ml solution of a second compound (1-naphthol, “B”) was prepared by dissolving the compound in the appropriate amount of 0.1 M CH3COONa, pH 5.5, buffer. A total volume of 100 ml was used in each LOM beaker. 100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B” were combined to form 100 ml in a second beaker. Swatches of the materials listed above were wetted in DI water and soaked in the precursor solutions. A Polyporus pinsitus laccase (“PpL”) with an activity of 70 LACU/ml (100 LACU/mg) was added to each beaker at a concentration of 12.5 mg/l. The LOM beakers were sealed and mounted in the LOM. After 1 hour at 42 RPM and 30° C., the LOM was stopped. The spent liquor was poured off and the swatches were rinsed in cold tap water for about 15 minutes. The swatches were dried at room temperature CIELAB values were measured for all of the swatches using the Macbeth ColorEye 7000. The results are given in Tables 23 and 24.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthol
Reactant of Route 2
1-Naphthol
Reactant of Route 3
1-Naphthol
Reactant of Route 4
1-Naphthol
Reactant of Route 5
1-Naphthol
Reactant of Route 6
1-Naphthol

Citations

For This Compound
67,600
Citations
G Zhao, J Li, X Wang - Chemical Engineering Journal, 2011 - Elsevier
… The amount of adsorbed 1-naphthol on sulfonated graphene nanosheets is calculated from the difference between the initial concentration of 1-naphthol and the final one of 1-naphthol …
Number of citations: 269 www.sciencedirect.com
CM Harris, BK Selinger - The Journal of Physical Chemistry, 1980 - ACS Publications
… of ROH* was the dominant emission from 1-naphthol in … In order toclarify the fluorimetric pH titration behavior of 1-naphthol in … lifetimes of 1-naphthol at various proton concentrations. …
Number of citations: 134 pubs.acs.org
B Chen, Z Chen - Chemosphere, 2009 - Elsevier
… 1-naphthol was significantly larger than naphthalene due to the former owning additional specific interactions. For 1-naphthol … For 1-naphthol with low concentrations and naphthalene, …
Number of citations: 718 www.sciencedirect.com
SK Samanta, AK Chakraborti, RK Jain - Applied Microbiology and …, 1999 - Springer
… We have shown here the formation of a new intermediate, 1-naphthol, in the degradative pathway of HL4 and DLC-P11; this intermediate is then metabolized into salicylic acid or o-…
Number of citations: 239 link.springer.com
MJ Salloum, MJ Dudas, WB McGill - Organic Geochemistry, 2001 - Elsevier
… used in sorption studies with 1-naphthol. The organic carbon-… The Black, Brown, and Peat HA 1-naphthol K oc values are … The humin samples exhibited much higher 1-naphthol K oc …
Number of citations: 112 www.sciencedirect.com
JR Bourne, OM Kut, J Lenzner… - Industrial & engineering …, 1990 - ACS Publications
1. Introduction The diazo coupling of 1-naphthol with diazotized sulf-anilic acid in alkaline solutionat room temperature has been in use for some years as a test reaction to investigate …
Number of citations: 82 pubs.acs.org
BZ Magnes, NV Strashnikova… - Israel Journal of …, 1999 - Wiley Online Library
… 1 -methoxynaphthalene and 1naphthol were measured in pure … of 1methoxynaphthalene and 1 -naphthol in pure nonpolar … Our analysis of the fluorescence spectra of 1-naphthol and 1…
Number of citations: 37 onlinelibrary.wiley.com
AM Alkilany, RL Frey, JL Ferry, CJ Murphy - Langmuir, 2008 - ACS Publications
… We have investigated the uptake of 1-naphthol as a … 1-naphthol partitioning into the CTAB bilayer on gold nanorods fits the Langmuir model. The maximum number of bound 1-naphthol …
Number of citations: 109 pubs.acs.org
C Boyd, MJ Larkin, KA Reid, ND Sharma… - Applied and …, 1997 - Am Soc Microbiol
… This compound spontaneously hydrolyzes to 1-naphthol, … We describe here the independent regulation of 1-naphthol … by cells which express 1-naphthol and naphthalene oxygenases. …
Number of citations: 131 journals.asm.org
R Knochenmuss, S Leutwyler - The Journal of chemical physics, 1989 - pubs.aip.org
… supersonically cooled neutral clusters, 1‐naphthol⋅(H 2 O) n … in nature to the spectra of bare 1‐naphthol; (2) the medium‐… and the spectra approach that of 1‐naphthol in bulk ice at n≊…
Number of citations: 161 pubs.aip.org

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